molecular formula C9H19N3O2 B15291420 (Z)-N'-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide

Cat. No.: B15291420
M. Wt: 201.27 g/mol
InChI Key: NKLSCFRELWEHFW-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a hydroxyethyl group, and an acetimidamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the hydroxyethyl moiety.

    Formation of the Acetimidamide Moiety: The acetimidamide group can be formed through the reaction of an amine with an appropriate acylating agent, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of (Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of biological macromolecules.

    Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide
  • 2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide
  • N’-hydroxy-2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide

Uniqueness

(Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide is unique due to its specific configuration and the presence of both hydroxy and acetimidamide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

N'-hydroxy-2-[2-(1-hydroxyethyl)piperidin-1-yl]ethanimidamide

InChI

InChI=1S/C9H19N3O2/c1-7(13)8-4-2-3-5-12(8)6-9(10)11-14/h7-8,13-14H,2-6H2,1H3,(H2,10,11)

InChI Key

NKLSCFRELWEHFW-UHFFFAOYSA-N

Isomeric SMILES

CC(C1CCCCN1C/C(=N/O)/N)O

Canonical SMILES

CC(C1CCCCN1CC(=NO)N)O

Origin of Product

United States

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